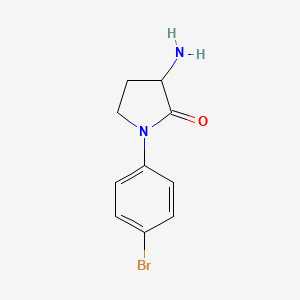![molecular formula C10H13N3S B1398996 3-甲基-1-[1-(3-噻吩基)乙基]-1H-吡唑-5-胺 CAS No. 1249580-46-8](/img/structure/B1398996.png)
3-甲基-1-[1-(3-噻吩基)乙基]-1H-吡唑-5-胺
描述
3-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine, also known as MTEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic uses in treating various neurological disorders, including Parkinson's disease, depression, and schizophrenia.
科学研究应用
合成与表征
- 吡唑衍生物的合成:一项研究描述了吡唑衍生物的合成,包括类似于“3-甲基-1-[1-(3-噻吩基)乙基]-1H-吡唑-5-胺”等化合物,并使用光谱方法对其进行表征(Titi et al., 2020)。
- 晶体学分析:另一项研究聚焦于吡唑衍生物中的氢键超分子结构,提供了有关其分子构型的见解(Portilla et al., 2007)。
化学性质与反应
- 新型合成方法:研究人员开发了吡唑衍生物的新合成方法,表明这些化合物在化学合成中的多样性(Beck et al., 1988)。
- 缩合反应:研究探讨了涉及吡唑衍生物的三组分缩合反应,突显了它们的反应性和在创造复杂分子中的潜力(Kryl'skiĭ等,2010)。
生物活性
- 抗菌活性:一些吡唑衍生物,包括噻吩并[3,2-c]吡唑,已被合成并显示出对各种微生物具有中等至高的抗菌活性(Aly, 2016)。
- 对肿瘤细胞系的细胞毒活性:对噻吩并[3,2-c]吡唑和吡唑噻吩并[2,3-d]嘧啶衍生物的研究揭示了其对肿瘤细胞系的细胞毒活性,展示了这些化合物在癌症研究中的潜力(Kodadi et al., 2007)。
工业和环境应用
- 缓蚀剂:吡唑衍生物已被评估为酸性环境中钢铁的缓蚀剂,表明它们在工业应用中的潜力(Herrag et al., 2007)。
- 共聚催化剂:某些吡唑基化合物已被测试为CO2和环己氧化物的共聚催化剂,突显了它们在聚合物化学和环境应用中的作用(Matiwane et al., 2020)。
作用机制
Target of Action
Similar compounds, such as thiazole derivatives, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It can be inferred from related compounds that its interaction with its targets could lead to significant changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to impact a variety of biochemical pathways, leading to downstream effects such as antimicrobial activity .
Result of Action
Related compounds have been shown to exhibit a range of biological activities, including antimicrobial effects .
生化分析
Biochemical Properties
3-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups. The interaction between 3-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine and these kinases can lead to the modulation of phosphorylation processes, thereby affecting cellular signaling pathways .
Cellular Effects
The effects of 3-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses, thereby modulating the immune response . Additionally, 3-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, 3-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, 3-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 3-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to the formation of metabolites with different biochemical properties . In in vitro and in vivo studies, the long-term exposure to 3-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine has been associated with changes in cellular function, such as altered cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 3-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At high doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
3-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, 3-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine can affect metabolic flux by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of 3-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cells, 3-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine can bind to intracellular proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of 3-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine is crucial for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, 3-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine can be directed to the mitochondria, affecting mitochondrial function and cellular metabolism .
属性
IUPAC Name |
5-methyl-2-(1-thiophen-3-ylethyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c1-7-5-10(11)13(12-7)8(2)9-3-4-14-6-9/h3-6,8H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHVTWWAJUSXFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C(C)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




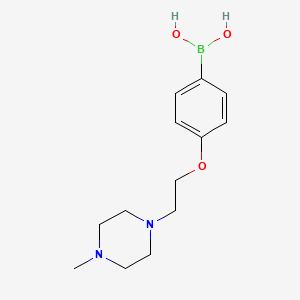

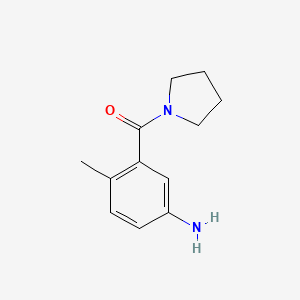
![Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]-](/img/structure/B1398919.png)
![[1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-4-YL]methanamine](/img/structure/B1398922.png)
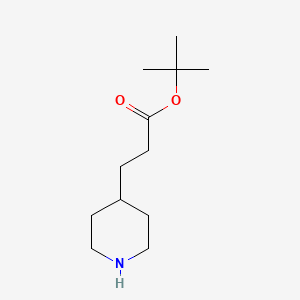


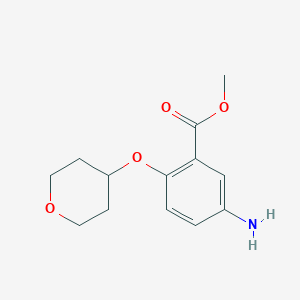
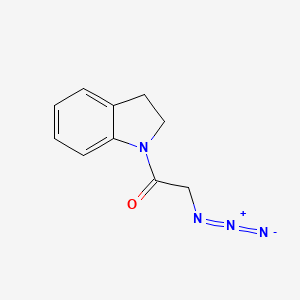

![N-[(3-bromophenyl)methyl]-N-methyloxan-4-amine](/img/structure/B1398934.png)
